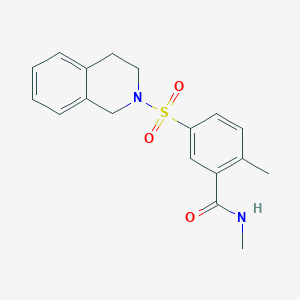![molecular formula C19H19BrF3NO B5350824 4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5350824.png)
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol, also known as BCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been found to exhibit high affinity and selectivity for the metabotropic glutamate receptor subtype 1 (mGluR1). In
Mecanismo De Acción
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol acts as a negative allosteric modulator of mGluR1, which means it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This results in a decrease in glutamate release and synaptic transmission, which can lead to a reduction in neuronal excitability and anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antipsychotic, and cognitive-enhancing effects in animal models and humans. It has been found to decrease the release of glutamate and other neurotransmitters, such as dopamine and norepinephrine, in the prefrontal cortex and other brain regions. This can lead to a reduction in anxiety and psychotic symptoms, as well as an improvement in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol has several advantages for lab experiments, including its high affinity and selectivity for mGluR1, its ability to modulate glutamate neurotransmission, and its potential therapeutic applications in neurological and psychiatric disorders. However, it also has some limitations, such as its low solubility in water and its potential off-target effects on other receptors.
Direcciones Futuras
There are several future directions for the research on 4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol, including:
1. Investigating the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and post-traumatic stress disorder.
2. Developing more potent and selective negative allosteric modulators of mGluR1 that can overcome the limitations of this compound.
3. Studying the long-term effects of this compound on brain function and behavior, as well as its potential side effects and toxicity.
4. Exploring the role of mGluR1 in synaptic plasticity and learning and memory, and how modulation of this receptor can lead to cognitive enhancement.
5. Investigating the potential of this compound as a tool for studying the role of mGluR1 in brain function and behavior, and for developing new treatments for neurological and psychiatric disorders.
Métodos De Síntesis
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol can be synthesized through a multistep process involving the reaction of 4-bromobenzaldehyde with 4-(trifluoromethyl)benzylamine to form an intermediate, which is then reacted with piperidin-4-ol in the presence of a catalyst to yield the final product. The purity of the compound can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction. It has been found to modulate the activity of mGluR1, which is involved in the regulation of glutamate neurotransmission and synaptic plasticity. This compound has been shown to decrease anxiety-like behavior in animal models and improve cognitive function in patients with schizophrenia. It has also been found to reduce drug-seeking behavior in rats trained to self-administer cocaine.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrF3NO/c20-17-7-5-15(6-8-17)18(25)9-11-24(12-10-18)13-14-1-3-16(4-2-14)19(21,22)23/h1-8,25H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRRGWHXYANGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5350741.png)

![2-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl acetate](/img/structure/B5350765.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrrol-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350770.png)

![3-[3-(4-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5350788.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350794.png)


![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5350810.png)
![2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5350813.png)

![1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5350835.png)
![(4aS*,8aR*)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350841.png)